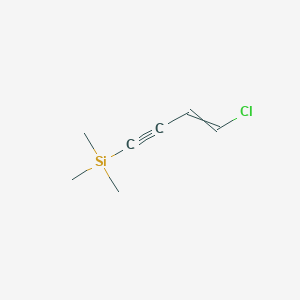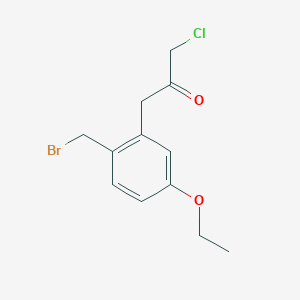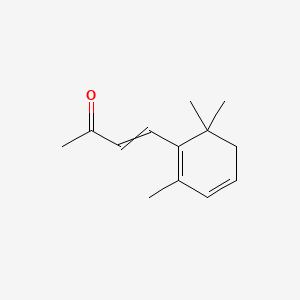
4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-YL)but-3-EN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a pale yellow oil that is soluble in chloroform, dichloromethane, ethyl acetate, and ethanol . This compound is notable for its structural similarity to β-ionone, a key component in the biosynthesis of carotenoids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one typically involves the dehydrogenation of β-ionone. The reaction is carried out under controlled conditions to ensure the selective removal of hydrogen atoms, resulting in the formation of the conjugated diene system .
Industrial Production Methods
Industrial production of this compound often employs catalytic dehydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms from β-ionone. The reaction is conducted at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the conjugated diene system back to a saturated system.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and metal catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in the biosynthesis of carotenoids and other natural products.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including changes in metabolic pathways and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
β-Ionone: A structurally related compound with a saturated cyclohexene ring.
Dehydro-β-ionone: Another related compound with a similar conjugated diene system.
Dihydro-β-ionone: A reduced form of β-ionone with a saturated ring system.
Uniqueness
4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one is unique due to its conjugated diene system, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other related compounds and contributes to its diverse applications in research and industry .
Propriétés
Formule moléculaire |
C13H18O |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H18O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-8H,9H2,1-4H3 |
Clé InChI |
UWWCASOGCPOGJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CC=C1)(C)C)C=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


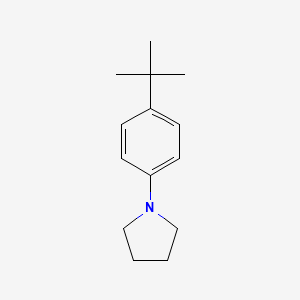
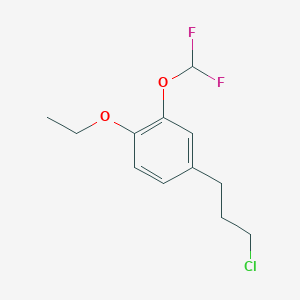
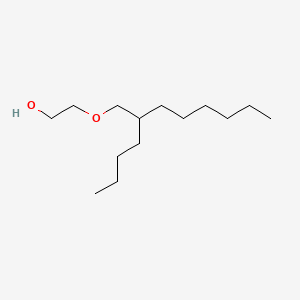
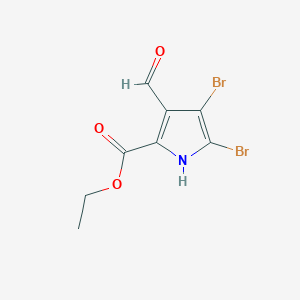
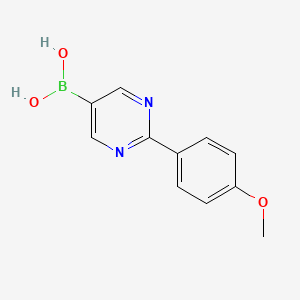
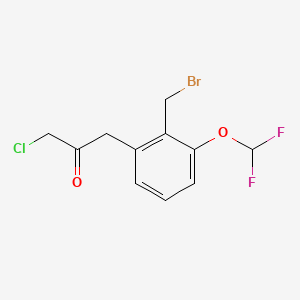
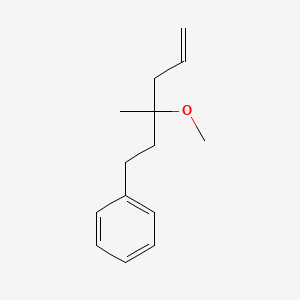

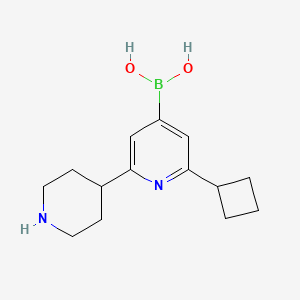
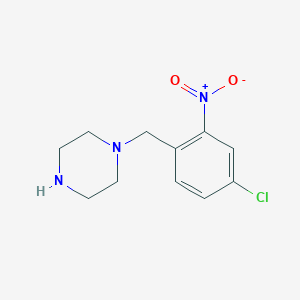
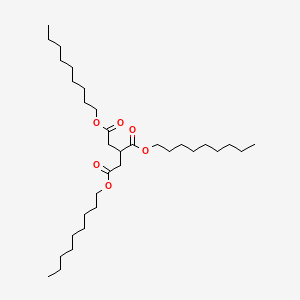
![methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14073831.png)
